molecular formula C20H21N5O7 B15129134 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

Cat. No.: B15129134
M. Wt: 443.4 g/mol
InChI Key: YVRHJHKPTURIID-UHFFFAOYSA-N
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Description

2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is structurally related to folate analogs and has significant implications in medicinal chemistry, particularly in the development of antineoplastic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid typically involves multi-step organic synthesisThe reaction conditions often require the use of peptide coupling agents such as diethylphosphorocyanidate (DEPC) and are carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key enzymes involved in nucleotide synthesis. It binds to and inhibits thymidylate synthase (TS), an enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid is unique due to its specific structural modifications, which enhance its binding affinity and specificity for thymidylate synthase. This makes it a promising candidate for further development as an antineoplastic agent .

Properties

Molecular Formula

C20H21N5O7

Molecular Weight

443.4 g/mol

IUPAC Name

2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N5O7/c21-20-24-15-14(18(30)25-20)11(17(29)23-15)6-3-9-1-4-10(5-2-9)16(28)22-12(19(31)32)7-8-13(26)27/h1-2,4-5,11-12H,3,6-8H2,(H,22,28)(H,26,27)(H,31,32)(H4,21,23,24,25,29,30)

InChI Key

YVRHJHKPTURIID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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